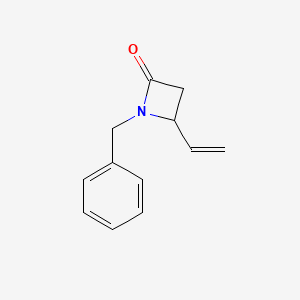![molecular formula C19H21NO2 B14666654 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one CAS No. 42243-49-2](/img/structure/B14666654.png)
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one is an organic compound that belongs to the class of imines, specifically Schiff bases. This compound is characterized by the presence of a methoxyphenyl group and a pentanone moiety, connected through an imine linkage. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, coordination chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one typically involves the condensation reaction between an aromatic amine and an aldehyde or ketone. In this case, the reaction between 4-methoxybenzaldehyde and 4-aminopentan-1-one in the presence of a suitable solvent like methanol or ethanol under reflux conditions yields the desired Schiff base .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis setups can be employed to ensure consistent quality and yield. The use of catalysts like acidic or basic catalysts can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine linkage can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also chelate metal ions, affecting their availability and function in biological systems .
Comparison with Similar Compounds
- 2-(4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl)ethanol
- 1-(4-Methoxyphenyl)-1-propanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzamide
Comparison: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one stands out due to its unique combination of a methoxyphenyl group and a pentanone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
42243-49-2 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]pentan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-3-4-5-19(21)16-8-10-17(11-9-16)20-14-15-6-12-18(22-2)13-7-15/h6-14H,3-5H2,1-2H3 |
InChI Key |
VDOJCMQJJRSFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

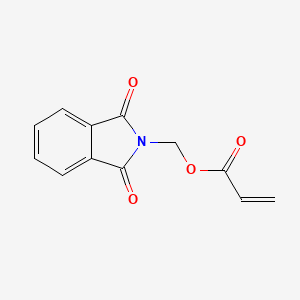
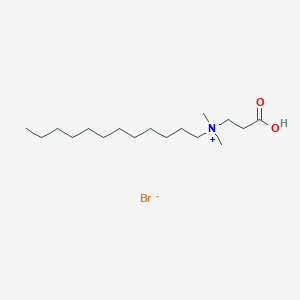

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
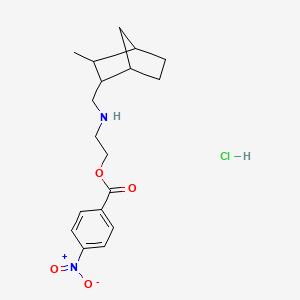
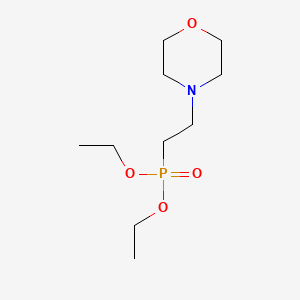
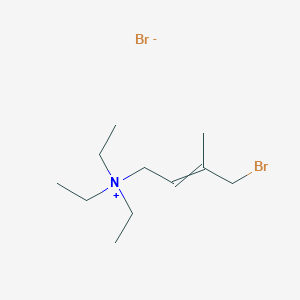

![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
